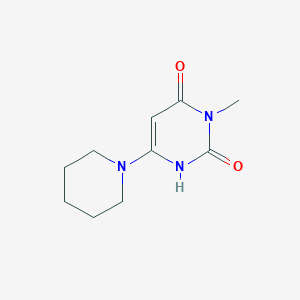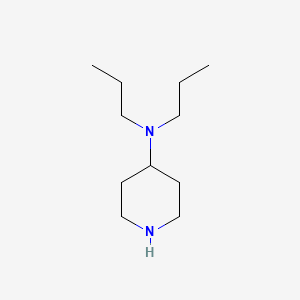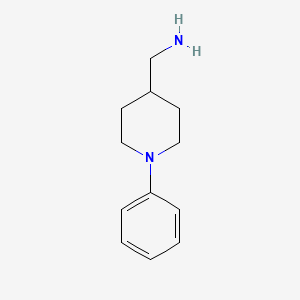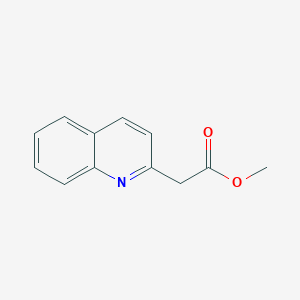
5-Tert-Butyl-1,3-Benzoxazol-2-thiol
Übersicht
Beschreibung
5-Tert-butyl-1,3-benzoxazole-2-thiol is a chemical compound with the molecular formula C11H13NOS . It is also known as 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole) .
Molecular Structure Analysis
The molecular structure of 5-Tert-butyl-1,3-benzoxazole-2-thiol consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The exact mass of the molecule is 207.07178521 g/mol .Wissenschaftliche Forschungsanwendungen
Optische Aufhellung
“5-Tert-Butyl-1,3-Benzoxazol-2-thiol” wird als optischer Aufheller eingesetzt, ein Stoff, der ultraviolettes Licht absorbiert und als sichtbares Licht wieder abgibt. Diese Anwendung ist besonders wertvoll zur Verbesserung der Helligkeit und Weißheit von Materialien wie thermoplastischen Harzen, Polyvinylchlorid, Acrylharz, Polyesterfaser sowie in Farben, Beschichtungen und Druckfarben .
Fluoreszierende Aufhellung
Neben der optischen Aufhellung dient diese Verbindung als fluoreszierender Aufheller. Diese Funktion ist entscheidend für die Steigerung der wahrgenommenen Weißheit von Materialien, ohne dass zusätzliche Pigmente oder Farbstoffe erforderlich sind. Sie ist besonders nützlich in der Textilherstellung und bei Papierprodukten, bei denen Helligkeit und Farbtreue wichtig sind .
Proteomikforschung
Die Verbindung wird auch im Zusammenhang mit der Proteomikforschung erwähnt. Obwohl in den Suchergebnissen keine spezifischen Anwendungen in diesem Bereich detailliert beschrieben werden, ist es plausibel anzunehmen, dass ihre Eigenschaften bei der Proteincharakterisierung und -identifizierung nützlich sein könnten .
Synthetische Strategien
Benzoxazolderivate sind für ihre Nützlichkeit in synthetischen Strategien bekannt, die Kondensationsreaktionen beinhalten. Obwohl die Suchergebnisse keine Anwendungen für „this compound“ angeben, ist es plausibel, dass es als Baustein oder Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet werden könnte .
Zielgerichtete Krankheitsbehandlung
Benzoxazole wurden auf ihr Potenzial bei der zielgerichteten Krankheitsbehandlung untersucht. Obwohl die Suchergebnisse „this compound“ nicht direkt mit dieser Anwendung verknüpfen, lässt seine strukturelle Ähnlichkeit mit anderen Benzoxazolen auf mögliche Anwendungen in der medizinischen Chemie für die Medikamentenentwicklung schließen .
Wirkmechanismus
Target of Action
It’s noted that similar compounds have shown antifungal activity , suggesting potential targets within fungal organisms
Mode of Action
It’s possible that the compound interacts with its targets to inhibit their function, leading to its antifungal effects
Biochemical Pathways
Given its potential antifungal activity , it may interfere with essential biochemical pathways in fungi, such as cell wall synthesis or ergosterol metabolism. More research is needed to confirm these hypotheses and identify the specific pathways affected.
Result of Action
Based on its potential antifungal activity , it may lead to the disruption of essential cellular processes in fungi, resulting in their death
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt’s worth noting that many compounds of this class are stable at room temperature , which may also apply to 5-Tert-butyl-1,3-benzoxazole-2-thiol
Biochemische Analyse
Biochemical Properties
5-Tert-butyl-1,3-benzoxazole-2-thiol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to exhibit antifungal activity similar to the standard drug voriconazole against Aspergillus niger . The compound’s interaction with enzymes and proteins can lead to inhibition or activation, affecting various biochemical pathways.
Cellular Effects
The effects of 5-Tert-butyl-1,3-benzoxazole-2-thiol on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzoxazole derivatives, including 5-Tert-butyl-1,3-benzoxazole-2-thiol, exhibit antitumor activities against cell lines such as HeLa, A549, and MCF-7 . These effects are mediated through alterations in cell signaling and gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 5-Tert-butyl-1,3-benzoxazole-2-thiol exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. The compound’s antifungal activity, for example, is attributed to its ability to bind to fungal enzymes, disrupting their function . Additionally, its antitumor effects are mediated through interactions with cellular proteins that regulate cell growth and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Tert-butyl-1,3-benzoxazole-2-thiol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzoxazole derivatives maintain their biological activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to 5-Tert-butyl-1,3-benzoxazole-2-thiol can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Tert-butyl-1,3-benzoxazole-2-thiol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antifungal and antitumor activities. At higher doses, it can cause toxic or adverse effects. Studies have shown that benzoxazole derivatives can induce toxicity at high concentrations, leading to cellular damage and impaired function . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
5-Tert-butyl-1,3-benzoxazole-2-thiol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s antifungal and antitumor activities are mediated through its effects on metabolic pathways that regulate cell growth and survival . By modulating these pathways, 5-Tert-butyl-1,3-benzoxazole-2-thiol can alter cellular metabolism and function.
Transport and Distribution
The transport and distribution of 5-Tert-butyl-1,3-benzoxazole-2-thiol within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity. The distribution of 5-Tert-butyl-1,3-benzoxazole-2-thiol within tissues also affects its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 5-Tert-butyl-1,3-benzoxazole-2-thiol is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its effects on cellular processes. Understanding the subcellular distribution of 5-Tert-butyl-1,3-benzoxazole-2-thiol is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
5-tert-butyl-3H-1,3-benzoxazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-11(2,3)7-4-5-9-8(6-7)12-10(14)13-9/h4-6H,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOGHWZPVMHTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445027 | |
| Record name | 5-tert-butyl-1,3-benzoxazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53146-48-8 | |
| Record name | 5-tert-butyl-1,3-benzoxazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{3-oxo-1-[(2E)-3-phenylprop-2-enyl]piperazin-2-yl}acetic acid](/img/structure/B1366461.png)



![2-{[Cyclohexyl(methyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1366479.png)








